molecular formula C11H10F3N3S B13702017 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole

Cat. No.: B13702017
M. Wt: 273.28 g/mol
InChI Key: GAIYYYVEOJIRDH-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C10H9F3N4S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethyl)phenethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, such as a thiazolidine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, leading to the desired biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10F3N3S

Molecular Weight

273.28 g/mol

IUPAC Name

5-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H10F3N3S/c12-11(13,14)8-4-1-7(2-5-8)3-6-9-16-17-10(15)18-9/h1-2,4-5H,3,6H2,(H2,15,17)

InChI Key

GAIYYYVEOJIRDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NN=C(S2)N)C(F)(F)F

Origin of Product

United States

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